Methyl 1-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate
CAS No.:
Cat. No.: VC20529433
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO5 |
|---|---|
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | methyl 4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-13(10(16)18-4)7-5-9(15)6-8-13/h9,15H,5-8H2,1-4H3,(H,14,17) |
| Standard InChI Key | KMZCJYPIGZFUFD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCC(CC1)O)C(=O)OC |
Introduction
Methyl 1-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate is a synthetic organic compound belonging to the class of amino acids and derivatives. It features a tert-butoxycarbonyl group, which serves as a protective moiety for the amino group, making it a valuable intermediate in organic synthesis, particularly in peptide synthesis and medicinal chemistry. The compound's molecular formula is C13H23NO5, and its molecular weight is approximately 273.33 g/mol.
Applications and Biological Activities
Methyl 1-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate is primarily used as an intermediate in peptide synthesis and drug development. Its unique structure allows it to serve as a versatile building block in organic synthesis, enhancing its significance in chemical research and pharmaceutical applications. Compounds with similar structures have shown promise in various biological activities, although specific biological activities of this compound are less documented.
Analytical Methods
Analytical methods such as infrared spectroscopy are used to confirm the presence of functional groups consistent with its structure. Titration methods indicate purity levels above 94%.
Comparison with Similar Compounds
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| Methyl 1-amino-4-hydroxycyclohexane-1-carboxylate | 191110-78-8 | Lacks tert-butoxycarbonyl protection |
| Ethyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxycyclohexane-1-carboxylate | 365997-33-7 | Ethyl ester instead of methyl |
| Methyl (1R,3S,4S)-3-(tert-butoxycarbonylamino)-4-hydroxycyclopentane-1-carboxylate | 321744-17-6 | Cyclopentane ring instead of cyclohexane |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume